molecular formula C14H24O4 B3048539 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester CAS No. 173481-20-4

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester

Cat. No.: B3048539
CAS No.: 173481-20-4
M. Wt: 256.34 g/mol
InChI Key: LTAKBNSBIIBIOU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is a chemical compound with the molecular formula C14H24O4. It is an ester derivative of 2-propenoic acid, commonly known as acrylic acid. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester can be synthesized through the esterification of 2-propenoic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, 2-propenoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems.

    Medicine: Explored for its role in the development of medical adhesives and coatings.

    Industry: Utilized in the production of paints, coatings, and adhesives due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester involves its ability to undergo polymerization reactions. The ester group can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-ethylhexyl ester: Another ester derivative of 2-propenoic acid, commonly used in similar applications.

    2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: A similar compound with a methoxyphenyl group, used in sunscreen formulations.

Uniqueness

2-Propenoic acid, 3-[(2-ethylhexyl)oxy]-3-oxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to form flexible and durable polymers makes it particularly valuable in industrial applications.

Properties

IUPAC Name

2-ethylhexyl 3-prop-2-enoyloxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-4-7-8-12(5-2)11-18-14(16)9-10-17-13(15)6-3/h6,12H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAKBNSBIIBIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCOC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619594
Record name 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173481-20-4
Record name 3-[(2-Ethylhexyl)oxy]-3-oxopropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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